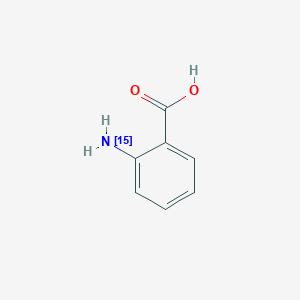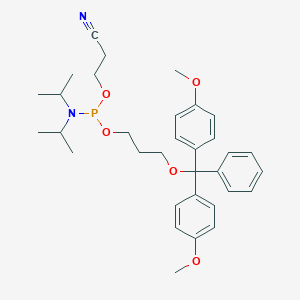
2-(15N)Azanylbenzoic acid
Übersicht
Beschreibung
2-(15N)Azanylbenzoic acid is a nitrogen-15 labeled derivative of anthranilic acid. This compound is of interest in various scientific fields due to its unique isotopic labeling, which allows for detailed studies in areas such as organic synthesis, drug discovery, and molecular biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(15N)Azanylbenzoic acid typically involves the introduction of a nitrogen-15 isotope into the anthranilic acid structure. One common method is the nitration of benzoic acid followed by reduction to form the corresponding amine. The nitrogen-15 isotope can be introduced during the reduction step using nitrogen-15 labeled reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, with careful control of reaction conditions to ensure high yield and purity of the nitrogen-15 labeled product. The use of nitrogen-15 labeled ammonia or other nitrogen-15 containing reagents is crucial in these processes.
Analyse Chemischer Reaktionen
Types of Reactions
2-(15N)Azanylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in substitution reactions to form derivatives such as amides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like acyl chlorides or anhydrides are used for forming amides or esters.
Major Products Formed
Oxidation: Nitrobenzoic acid or nitrosobenzoic acid.
Reduction: Benzyl alcohol or benzaldehyde.
Substitution: N-substituted amides or esters.
Wissenschaftliche Forschungsanwendungen
2-(15N)Azanylbenzoic acid is used in various scientific research applications, including:
Chemistry: As a labeled compound in mechanistic studies and reaction tracking.
Biology: In metabolic studies to trace nitrogen pathways.
Medicine: As a precursor in the synthesis of nitrogen-15 labeled pharmaceuticals.
Industry: In the production of labeled compounds for quality control and process optimization.
Wirkmechanismus
The mechanism of action of 2-(15N)Azanylbenzoic acid involves its incorporation into biochemical pathways where nitrogen-15 labeling allows for detailed tracking and analysis. The nitrogen-15 isotope acts as a tracer, enabling researchers to study the distribution and transformation of nitrogen-containing compounds in various systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthranilic acid: The non-labeled counterpart of 2-(15N)Azanylbenzoic acid.
2-Aminobenzoic acid: Another derivative with similar structural features but without isotopic labeling.
Benzoic acid derivatives: Compounds with various substitutions on the benzoic acid core.
Uniqueness
The uniqueness of this compound lies in its nitrogen-15 labeling, which provides a valuable tool for tracing and studying nitrogen-containing compounds in complex systems. This isotopic labeling distinguishes it from other similar compounds and enhances its utility in scientific research.
Eigenschaften
IUPAC Name |
2-(15N)azanylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,8H2,(H,9,10)/i8+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZYAGGXGHYGMB-VJJZLTLGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)O)[15NH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-amine](/img/structure/B27490.png)

![(2-Phenylbenzo[5,6-B]-4H-thiopyran-4-ylidene)-propanedinitril-1,1-dioxide](/img/structure/B27498.png)






